molecular formula C12H9NOS B376830 2-Methylsulfanyl-naphtho[1,2-d]oxazole CAS No. 4410-27-9

2-Methylsulfanyl-naphtho[1,2-d]oxazole

Cat. No.: B376830
CAS No.: 4410-27-9
M. Wt: 215.27g/mol
InChI Key: HPYQPLGUSVCKSX-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-naphtho[1,2-d]oxazole is a chemical compound of significant interest in medicinal chemistry and chemical biology research. As a derivative of the naphtho[1,2-d]oxazole scaffold, it serves as a versatile building block for the development of novel bioactive molecules. Compounds within this structural class have demonstrated a range of promising biological activities in scientific studies. Research indicates that naphtho[1,2-d]oxazole derivatives can act as potential anti-hepatitis C virus (HCV) agents by inducing the expression of heme oxygenase-1 (HO-1), a key cytoprotective enzyme, thereby inhibiting viral replication . Furthermore, structurally similar aryloxazole derivatives have been engineered into highly sensitive "click-on" fluorescent probes for the specific detection of singlet oxygen, a reactive oxygen species critical in photodynamic therapy and oxidative stress studies . The broader oxazole pharmacophore is recognized for its diverse utility, featuring in compounds with documented antimicrobial, anticancer, and antidiabetic properties in preclinical research . The specific 2-methylsulfanyl substitution on this heterocyclic framework is typically explored for its effects on the compound's electronic properties, reactivity, and potential as an intermediate in further synthetic modifications. Researchers value this compound for probing structure-activity relationships and developing new chemical tools or therapeutic leads. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylbenzo[e][1,3]benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-15-12-13-11-9-5-3-2-4-8(9)6-7-10(11)14-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYQPLGUSVCKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylsulfanyl Naphtho 1,2 D Oxazole and Analogues

Strategies for Naphtho[1,2-d]oxazole Ring System Construction

The assembly of the fused ring system is a cornerstone of this synthetic challenge, with various approaches offering distinct advantages in terms of efficiency and substituent placement.

A prevalent strategy for forming the oxazole (B20620) ring involves the cyclization of appropriately substituted naphthalene (B1677914) precursors. One common method begins with 1-amino-2-naphthol hydrochloride, which serves as a versatile starting material. jetir.org This compound can be reacted with various reagents to introduce the remaining atoms of the oxazole ring.

For instance, the reaction of 1-amino-2-naphthol hydrochloride with carboxylic acid derivatives like acetic anhydride or benzoyl chloride leads to the formation of 2-methyl and 2-phenylnaphtho[1,2-d]oxazoles, respectively. jetir.org Another approach involves the condensation of 1-amino-2-naphthol hydrochloride with substituted aromatic aldehydes, followed by dehydrogenation, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to yield a range of 2-substituted naphtho[1,2-d]oxazole derivatives. jetir.org

The van Leusen oxazole synthesis represents another powerful tool, allowing for the creation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This method can be adapted to synthesize naphtho[1,2-d]oxazoles by using appropriate naphthalene-based aldehydes. nih.gov The reaction proceeds through a [3+2] cycloaddition, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to form the oxazole ring. nih.govmdpi.com

Photochemical cyclization of 5-phenylethenyl- and 5-heteroarylethenyloxazoles has also been employed to produce naphtho[1,2-d]oxazoles and related heterobenzoxazoles. researchgate.net Furthermore, a general synthesis of naphtho[2,1-d]oxazoles has been developed from naphthols and amines using TEMPO as an oxygen source, highlighting the diversity of cyclization strategies. rsc.org

Starting Material Reagent(s) Key Transformation Product Type
1-Amino-2-naphthol hydrochlorideAcetic anhydride / Benzoyl chlorideAcylation and cyclization2-Methyl/2-Phenyl-naphtho[1,2-d]oxazole
1-Amino-2-naphthol hydrochlorideAromatic aldehydes, DDQCondensation and dehydrogenation2-Aryl-naphtho[1,2-d]oxazole
Naphthalene-based aldehydesTosylmethyl isocyanide (TosMIC)van Leusen oxazole synthesis5-Substituted naphtho[1,2-d]oxazoles
5-PhenylethenyloxazolesUV lightPhotochemical cyclizationNaphtho[1,2-d]oxazoles
Naphthols and AminesTEMPOOxidative cyclizationNaphtho[2,1-d]oxazoles

Annulation reactions provide an alternative route where the naphthalene ring is constructed onto a pre-existing heterocyclic core. This strategy is particularly useful for creating complex, fused polycyclic systems. An efficient regioselective naphthoannulation strategy has been developed to fuse a newly formed naphthalene ring at its 1,2- and 3,4- positions to two different heterocycles. rsc.orgnih.gov While not specific to a single oxazole, this demonstrates the potential of annulation to build the desired naphthoxazole structure.

Electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or bromine (Br₂) offers a mild and regioselective method for synthesizing a variety of substituted naphthalenes. nih.gov This approach could be adapted to start with an oxazole-containing propargylic alcohol to construct the fused naphthalene ring.

Introduction of the 2-Methylsulfanyl Group: Synthetic Pathways and Precursors

Directly introducing a methylsulfanyl group at the C2 position of a pre-formed oxazole ring can be challenging due to the electron-deficient nature of this position. Nucleophilic aromatic substitution at C2 is possible but typically requires a good leaving group. wikipedia.org Deprotonation at C2 with a strong base like n-butyllithium can generate a lithiated intermediate, which can then be reacted with an electrophilic sulfur source such as dimethyl disulfide to install the methylsulfanyl group. wikipedia.org

A more common and often more efficient approach involves using precursor molecules that already contain the necessary sulfur atom. For example, the synthesis of 2-methylsulfanyl-N-phenacylpyridinium salts, which can then undergo base-induced cyclization to form oxazoles, demonstrates a strategy where the methylsulfanyl group is present on a precursor. arkat-usa.org This strategy can be conceptually applied to the naphthoxazole system.

Another method involves the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride to produce 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. organic-chemistry.org The methylthio group can then be manipulated or carried through subsequent reactions. The synthesis of sulfur derivatives of oxazoles from acyl isothiocyanates also provides a route where the sulfur atom is incorporated from the start. researchgate.net

Precursor Type Key Reagent(s) Sulfur Introduction Step Resulting Structure
N-phenacylpyridinium-2-thionesMethyl iodideMethylation of the thione2-Methylsulfanyl-N-phenacylpyridinium salts
1-(Methylthio)acetone and NitrilesTriflic anhydrideReaction with a sulfur-containing ketone4-Methylthio-1,3-oxazoles
Acyl isothiocyanatesTrimethylsilyldiazomethane (TMSCHN₂)Reaction with a sulfur-containing acyl groupSulfur derivatives of oxazoles

Mechanistic Investigations of Key Synthetic Steps

The mechanisms underpinning these synthetic transformations are crucial for understanding and optimizing the reactions. In the van Leusen oxazole synthesis, the reaction is initiated by the deprotonation of TosMIC. The resulting anion attacks the aldehyde carbonyl group, forming an intermediate that cyclizes to an oxazoline. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring. nih.gov

For cyclizations involving 1-amino-2-naphthol, the initial step is typically the formation of an amide or an imine with the corresponding carboxylic acid derivative or aldehyde. jetir.org This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the newly formed functional group, leading to a dihydro-oxazole intermediate. A final dehydrogenation or dehydration step then furnishes the aromatic naphtho[1,2-d]oxazole. jetir.org

In annulation reactions, the mechanism often involves an initial electrophilic attack on the aromatic ring followed by a cascade of reactions to form the new fused ring. For instance, the electrophilic cyclization of alkynols proceeds via attack of the electrophile (e.g., I⁺ from ICl) on the alkyne, which is then attacked by the aromatic ring in a 6-endo-dig cyclization, followed by rearomatization. nih.gov

Catalytic Approaches and Reagents in Oxazole Synthesis

Catalysis plays a pivotal role in the synthesis of oxazole rings, offering pathways that are often more efficient, selective, and milder than classical methods. researchgate.net Both transition-metal catalysts and greener, catalyst-free alternatives have been successfully employed in the construction of the oxazole core.

Transition-metal-mediated protocols are highly attractive for oxazole synthesis due to their efficiency, selectivity, and mild reaction conditions. researchgate.net Various transition metals, including palladium, copper, gold, and rhodium, have been utilized to catalyze the formation of the oxazole ring through different mechanistic pathways.

Palladium and copper catalysts are frequently used in cross-coupling reactions to form C-C and C-N bonds, which are crucial steps in building the oxazole heterocycle. For instance, palladium-catalyzed direct arylation has been developed for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.comtandfonline.com Similarly, copper-catalyzed reactions have been employed for the synthesis of 2,5-disubstituted oxazoles from 1-alkynes and acyl azides, as well as for the oxidative cyclization of arylamides and β-diketones to yield 2,4,5-trisubstituted oxazoles. tandfonline.comkthmcollege.ac.in

Gold catalysts have shown remarkable efficiency in the cycloisomerization of propargylic amides to form oxazoles. researchgate.net Gold(III) complexes, for example, can catalyze the multicomponent reaction between N-benzyl imines, alkynes, and acyl chlorides to produce trisubstituted oxazoles in good yields and short reaction times. researchgate.net Rhodium(II) catalysts have been used in the transformation of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds into 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters. nih.govacs.org

A general approach to synthesizing 2-substituted naphtho[1,2-d]oxazoles involves the reaction of 1-amino-2-naphthol with various reagents. For example, 2-methyl and 2-phenyl derivatives have been synthesized using acetic anhydride and benzoyl chloride, respectively. jetir.org This suggests that a plausible route to 2-methylsulfanyl-naphtho[1,2-d]oxazole could involve the reaction of 1-amino-2-naphthol with a reagent capable of introducing the methylsulfanyl group, such as methyl chlorothioformate or a related derivative, likely in the presence of a suitable catalyst to facilitate the cyclization.

CatalystReaction TypeSubstratesProductKey Features
Palladium/CopperDirect ArylationAryl Halides, OxazolesArylated OxazolesHigh regioselectivity for C-2 or C-5 arylation. tandfonline.comorganic-chemistry.org
CopperOxidative CyclizationArylamides, β-Diketones2,4,5-Trisubstituted OxazolesEfficient C-N and C-O bond formation. kthmcollege.ac.in
Gold(III)Multicomponent ReactionN-Benzyl Imines, Alkynes, Acyl ChloridesTrisubstituted OxazolesGood yields and short reaction times. researchgate.net
Rhodium(II)C-H InsertionDiazo CompoundsFunctionalized NaphthoxazolesEfficient and selective C-H functionalization. nih.govacs.org

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. ijpsonline.com This has led to the exploration of catalyst-free and green chemistry approaches for oxazole synthesis, which aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. ijpsonline.comijpsonline.com

One notable catalyst-free approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. nih.gov This method has been adapted for the synthesis of naphthoxazoles. nih.gov Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. ijpsonline.com Microwave irradiation has been successfully applied to the van Leusen synthesis of 5-aryl-1,3-oxazoles. nih.gov

The use of greener solvents like water, ionic liquids, and deep-eutectic solvents is another key aspect of green chemistry. ijpsonline.comkthmcollege.ac.in For instance, an improved van Leusen reaction has been developed using β-cyclodextrin as a catalyst in water. tandfonline.com Furthermore, solvent-free reactions represent an ideal green chemistry approach. A copper-catalyzed, solvent-free annulation has been reported for the synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen. organic-chemistry.org

Iodine-mediated reactions offer a metal-free alternative for the synthesis of substituted oxazoles. A strategy involving the C–O bond cleavage of an ester using amines in the presence of iodine as the sole oxidant has been developed to produce substituted oxazoles in moderate to excellent yields. rsc.org This method combines C–O bond cleavage with C–N and C–O bond formation in a one-pot process. rsc.org

MethodologyKey Reagents/ConditionsProduct TypeAdvantages
van Leusen ReactionAldehyde, TosMIC, Base5-Substituted OxazolesMild conditions, readily available starting materials. nih.gov
Microwave-Assisted SynthesisMicrowave IrradiationVarious OxazolesReduced reaction times, increased yields. ijpsonline.com
Iodine-Mediated CyclizationIodine, Amine, EsterSubstituted OxazolesMetal-free, one-pot synthesis. rsc.org
Solvent-Free ReactionCopper Catalyst, O2Triarylated OxazolesEnvironmentally friendly, high atom economy. organic-chemistry.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing byproducts and reaction time. For the synthesis of this compound, several parameters would need to be carefully controlled.

In a potential synthesis starting from 1-amino-2-naphthol, the choice of solvent, temperature, and reaction time would be crucial. For instance, in the synthesis of 2-substituted naphtho[1,2-d]oxazoles from 1-amino-2-naphthol hydrochloride and aromatic aldehydes, dimethylformamide (DMF) was used as the solvent, and the reaction was carried out at elevated temperatures (140–155 °C) for extended periods (10-15 hours). jetir.org The subsequent dehydrogenation step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was also performed at a high temperature. jetir.org

The choice of base is another important factor, particularly in reactions like the van Leusen synthesis, where deprotonation of TosMIC is a key step. nih.gov In transition-metal-catalyzed reactions, the nature of the ligand, the oxidation state of the metal, and the presence of additives can significantly influence the outcome of the reaction. For example, in the palladium-catalyzed direct arylation of oxazoles, the use of task-specific phosphine ligands allows for high regioselectivity. organic-chemistry.org

A systematic study of these parameters would be necessary to develop an efficient synthesis of this compound. This would likely involve screening different solvents, bases, catalysts (if applicable), and temperature profiles to identify the optimal conditions that provide the highest yield of the target compound. The progress of the reaction would typically be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Chemical Reactivity and Transformations of 2 Methylsulfanyl Naphtho 1,2 D Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Naphtho[1,2-d]oxazole Core

The reactivity of the fused naphtho[1,2-d]oxazole core towards substitution reactions is complex, influenced by the electronic properties of both the oxazole (B20620) and naphthalene (B1677914) rings.

Electrophilic Substitution: The oxazole ring is inherently electron-deficient, which makes electrophilic substitution on this moiety challenging. pharmaguideline.com Such reactions typically require the presence of strong electron-releasing groups on the ring to proceed, which is not the case for the parent naphthoxazole system. pharmaguideline.com Consequently, electrophilic attack is far more likely to occur on the fused naphthalene portion of the molecule (see Section 3.4).

Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atoms of the oxazole ring is generally uncommon and often requires the presence of a good leaving group. pharmaguideline.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com However, in many cases, nucleophilic attack on the oxazole ring does not result in substitution but instead leads to cleavage and opening of the heterocyclic ring (see Section 3.3). pharmaguideline.com For 2-methylsulfanyl-naphtho[1,2-d]oxazole, the primary site for nucleophilic substitution is the C2 position, involving the displacement of the methylsulfanyl group or its derivatives (see Section 3.2.2).

Reactions Involving the Methylsulfanyl Group

The methylsulfanyl group at the C2 position is a key site for the chemical modification of the molecule, offering pathways to a variety of derivatives through oxidation, cleavage, or displacement.

The sulfur atom in the methylsulfanyl group can be readily oxidized to higher oxidation states, yielding the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing sulfonyl group. This, in turn, can enhance the reactivity of the C2 position towards nucleophilic attack.

The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. A wide range of oxidizing agents can be employed, with common choices including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (Oxone). organic-chemistry.orgorganic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, the oxidation of analogous 4-methylthio-1,3-oxazoles to their corresponding sulfonyl derivatives has been successfully achieved using m-CPBA. organic-chemistry.org

Starting MaterialReagentProductTypical Conditions
This compoundm-CPBA (1 equiv.)2-Methylsulfinyl-naphtho[1,2-d]oxazoleInert solvent (e.g., CH₂Cl₂), low temperature
This compoundm-CPBA (>2 equiv.) or H₂O₂/cat.2-Methylsulfonyl-naphtho[1,2-d]oxazoleInert solvent (e.g., CH₂Cl₂ or AcOH), elevated temperature

The C2-S bond in this compound can be cleaved under certain conditions, allowing for the displacement of the methylsulfanyl group by various nucleophiles. The methylsulfanyl group itself is a moderate leaving group. However, its lability can be significantly enhanced by oxidation to the corresponding methylsulfonyl (-SO₂Me) group, which is an excellent leaving group.

Once converted to the sulfone, the C2 position becomes highly activated towards nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles, including amines, alkoxides, and thiolates, can then be used to displace the methylsulfonyl group, providing a versatile method for introducing new functional groups at the C2 position. This strategy is fundamental for creating libraries of 2-substituted naphthoxazole derivatives for structure-activity relationship studies.

Ring-Opening and Rearrangement Processes of the Oxazole Moiety

While generally stable, the oxazole ring in the naphthoxazole system can undergo cleavage or rearrangement under specific conditions, particularly upon interaction with strong nucleophiles or bases. Nucleophilic attack, especially at the electron-deficient C2 position, can initiate ring-opening cascades. pharmaguideline.com For example, treatment of some oxazoles with nucleophiles like ammonia can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com

In related fused heterocyclic systems, base-catalyzed ring-opening has been observed. For instance, certain naphthoxazine derivatives have been shown to undergo ring cleavage in the presence of potassium carbonate. nih.gov This suggests that under sufficiently basic conditions, the oxazole moiety of this compound could be susceptible to similar transformations, potentially leading to open-chain nitrile intermediates. Furthermore, complex rearrangements can occur in sterically strained naphthalene derivatives, sometimes resulting in the fragmentation of the aromatic core itself, highlighting the potential for unexpected reaction pathways in these rigid, fused systems. nih.gov

Functionalization of the Naphthalene Ring System

The naphthalene ring system within the molecule behaves as a typical aromatic platform, susceptible to electrophilic aromatic substitution (EAS). The fused oxazole ring, being electron-withdrawing, deactivates the naphthalene system towards electrophilic attack. This deactivating effect is most pronounced on the ring to which the oxazole is fused (the "A" ring).

Consequently, electrophilic substitution is predicted to occur preferentially on the other, more distant naphthalene ring (the "B" ring). Based on the established principles of EAS on naphthalene, the most reactive positions are C5 and C8 (α-positions). Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups.

ReactionTypical ReagentsExpected Major Product(s)
NitrationHNO₃/H₂SO₄5-Nitro and 8-Nitro derivatives
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃5-Bromo/Chloro derivatives
SulfonationFuming H₂SO₄5-Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl and 8-Acyl derivatives

These functionalization reactions provide a powerful tool for modifying the periphery of the molecule, which is crucial for fine-tuning its steric and electronic properties. researchgate.netnih.gov

Derivatization Strategies for Structure-Property Relationship Studies

The development of novel compounds with tailored properties, particularly for biological applications, relies on systematic derivatization and subsequent structure-property relationship (SPR) analysis. The this compound scaffold offers multiple avenues for such derivatization.

Modification at the C2 Position : As discussed in Section 3.2.2, displacement of the methylsulfanyl group (or its oxidized sulfonyl derivative) is a primary strategy. This allows for the synthesis of extensive libraries of 2-aryl, 2-amino, and 2-alkoxy naphthoxazoles, which has been a fruitful approach in the discovery of bioactive agents. jetir.orgnih.gov

Oxidation of the Sulfur Atom : Converting the methylsulfanyl group to a sulfoxide (B87167) or sulfone (Section 3.2.1) introduces a hydrogen bond acceptor and a strong electron-withdrawing group. This modification can drastically alter the molecule's interaction with biological targets and its physicochemical properties.

Photochemical Synthesis : Photochemical cyclization of precursor molecules, such as substituted oxazolostilbenes, provides an alternative route to constructing diverse naphtho[1,2-d]oxazole derivatives, enabling the synthesis of compounds that may not be accessible through traditional thermal methods. researchgate.net

By systematically applying these strategies, researchers can generate a diverse set of analogues to probe the specific structural requirements for a desired physical, chemical, or biological property.

Computational and Theoretical Investigations of 2 Methylsulfanyl Naphtho 1,2 D Oxazole

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational stability of 2-Methylsulfanyl-naphtho[1,2-d]oxazole. Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p). irjweb.comscienceopen.com These calculations optimize the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Structural Parameters from DFT Calculations for Heterocyclic Compounds This table presents typical data obtained from DFT calculations for oxazole-containing systems as an example of the outputs generated in such studies.

Parameter Description Typical Calculated Value
Bond Length C=N bond in the oxazole (B20620) ring ~ 1.30 - 1.35 Å
Bond Length C-O bond in the oxazole ring ~ 1.36 - 1.38 Å
Bond Angle C-O-C angle within the oxazole ring ~ 105 - 108°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic behavior of this compound is primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). spbu.ru The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comresearchgate.net A smaller energy gap generally suggests higher reactivity.

For large, delocalized systems, FMOs can sometimes be spread across the entire molecule, making it difficult to pinpoint specific reactive sites. mdpi.com Therefore, analysis is often supplemented by mapping the charge distribution. The Molecular Electrostatic Potential (MEP) surface is a powerful tool for this, visualizing the charge landscape of the molecule. scienceopen.com On an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), prone to nucleophilic attack, are colored blue. For this compound, the nitrogen and oxygen atoms of the oxazole ring are expected to be key sites for electrophilic interactions. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, as shown in the table below.

Table 2: Key Electronic Properties and Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table illustrates the types of electronic parameters calculated from FMO analysis for organic molecules.

Parameter Formula Description
HOMO Energy (E_HOMO) - Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (E_LUMO) - Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) E_LUMO - E_HOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -E_HOMO The energy required to remove an electron.
Electron Affinity (A) -E_LUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.

Prediction Methodologies for Spectroscopic Features

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is essential for validating their synthesis and structure.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of this compound. The resulting theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. scienceopen.com

Chemical Shifts (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures where signals may overlap.

Electronic Transitions (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. This analysis yields the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such calculations can elucidate the nature of electronic transitions, for instance, identifying them as π→π* or n→π* transitions within the conjugated system.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are instrumental in mapping the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products. The calculation of activation energies (the energy barrier between reactants and the transition state) helps to predict reaction rates and determine the most likely mechanism.

For example, DFT calculations can be used to explore various synthetic routes or subsequent reactions like oxidation, reduction, or substitution. In studies of related heterocyclic systems, computational methods have been used to understand reaction selectivity. For instance, in the Rh(II)-catalyzed transformation of related oxazole-substituted compounds, DFT could be used to explain the selective insertion into an aromatic C-H bond. nih.gov Similarly, calculations can rationalize why certain reaction pathways are favored over others due to steric or electronic factors.

Analysis of Intermolecular Interactions and Aggregation Behavior

The planar, aromatic structure of this compound makes it prone to non-covalent interactions, such as π-π stacking, hydrogen bonding (if interacting with donor/acceptor molecules), and van der Waals forces. These interactions govern the molecule's behavior in the solid state (crystal packing) and its aggregation in solution.

Advanced computational methods are used to analyze these weak forces:

Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to find and characterize bond critical points, which provide evidence for specific interactions like weak hydrogen bonds or π-π stacking.

PIXEL Method: This approach calculates interaction energies by partitioning them into coulombic (electrostatic), polarization, dispersion, and repulsion components, offering a detailed chemical interpretation of the forces holding molecules together in a crystal lattice. researchgate.net

Hirshfeld Surface Analysis: This technique maps intermolecular contacts on a molecular surface, providing a visual summary of the types and relative importance of different interactions in the crystal packing. researchgate.net Studies on other oxadiazole and triazole systems show that π-π stacking interactions involving the heterocyclic rings are significant and can be analyzed in detail using these computational tools. spbu.ru

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding these effects.

Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This model is efficient for calculating how a solvent's polarity affects molecular properties like conformational stability and electronic spectra (solvatochromism). Studies on related naphthoxazole derivatives have used methods like the Lippert-Mataga equation in conjunction with PCM to analyze the change in dipole moment upon electronic excitation, explaining observed shifts in fluorescence spectra. nih.gov

Explicit Solvent Models: For reactions where specific solvent-solute interactions like hydrogen bonding are critical, explicit models are used. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations treat the solute (the reactive core) with high-level quantum mechanics and the surrounding solvent molecules with more computationally efficient molecular mechanics. nih.gov This hybrid approach can reveal how individual solvent molecules stabilize transition states, thereby accelerating a reaction, a phenomenon that cannot be captured by implicit models alone.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 Methylsulfanyl Naphtho 1,2 D Oxazole

High-Resolution Mass Spectrometry Techniques for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the calculation of a unique elemental composition.

For 2-Methylsulfanyl-naphtho[1,2-d]oxazole, which has a molecular weight of 215.27 g/mol , the corresponding molecular formula is C₁₂H₉NOS. HRMS techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), can verify this formula by providing an exact mass that distinguishes it from other isomeric compounds or molecules with the same nominal mass but different elemental makeups. nih.gov The technique ionizes the molecule, often by protonation to form the [M+H]⁺ adduct, and the resulting high-precision m/z value is compared against a calculated value for the proposed formula.

Table 1: Predicted HRMS Data for C₁₂H₉NOS

Adduct FormPredicted Exact Mass (m/z)
[M]⁺215.0405
[M+H]⁺216.0483
[M+Na]⁺238.0302
[M+K]⁺253.9942

This level of accuracy is critical for confirming the identity of newly synthesized compounds and for differentiating between potential products and byproducts in a reaction mixture.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed atomic connectivity and constitution of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the fused naphthalene (B1677914) ring system and a characteristic singlet for the methyl (–SCH₃) protons. The aromatic region would display a complex pattern of doublets and multiplets arising from spin-spin coupling between adjacent protons. nih.govmdpi.com The ¹³C NMR spectrum would complement this by showing signals for all 12 carbon atoms in the molecule, with the chemical shifts indicating their electronic environment (e.g., aromatic, oxazole (B20620) ring carbons, methyl carbon). nih.govmdpi.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-SC H₃~2.7~15-20
C2-~165-170
C3a-~148-152
C4~7.5-7.7 (d)~120-125
C5~7.8-8.0 (d)~128-132
C6~7.4-7.6 (m)~125-128
C7~7.4-7.6 (m)~127-130
C8~8.0-8.2 (d)~129-133
C9~7.6-7.8 (d)~110-115
C9a-~130-135
C9b-~142-145

Predicted values are based on data from analogous naphthoxazole structures. nih.govmdpi.comnih.gov

Multi-Dimensional NMR: Two-dimensional NMR techniques are crucial for assembling the molecular structure from the individual signals.

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the proton framework through the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is vital for establishing the connectivity across quaternary carbons (which have no attached protons) and for linking the methylsulfanyl group to the C2 position of the oxazole ring. nih.gov

Together, these multi-dimensional experiments provide irrefutable evidence for the proposed connectivity of this compound. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

For this compound, the IR spectrum would be dominated by bands corresponding to the vibrations of the fused aromatic system and the heterocyclic oxazole ring. nih.govjetir.org Key expected absorptions include C=C and C=N stretching vibrations within the heterocyclic and aromatic rings, and C-H stretching and bending modes. nih.gov The C-O-C stretching of the oxazole ring and the C-S stretching of the methylsulfanyl group would also produce characteristic signals. nih.gov

Raman spectroscopy, which is sensitive to changes in polarizability, is complementary to IR and is particularly useful for observing symmetric vibrations and non-polar bonds, such as the C-S linkage, which may be weak in the IR spectrum. nih.gov

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchNaphthalene Ring3050-3150
C=N StretchOxazole Ring1620-1680
Aromatic C=C StretchNaphthalene Ring1450-1600
C-O-C Asymmetric StretchOxazole Ring1200-1270
C-S StretchMethylsulfanyl Group650-750

Data compiled from spectroscopic analysis of related heterocyclic compounds. nih.govnih.gov

Analysis of the complete vibrational spectrum allows for a comprehensive functional group fingerprint of the molecule, confirming the presence of the naphthoxazole core and the methylsulfanyl substituent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision. eurjchem.com

While a specific crystal structure for this compound is not publicly available, studies on closely related naphtho[1,2-d]oxazole and naphtho[2,3-d]oxazole derivatives reveal common structural features. nih.govresearchgate.net These studies consistently show that the fused naphthoxazole ring system is essentially planar. nih.gov An X-ray analysis of the title compound would be expected to confirm this planarity.

Furthermore, the technique would elucidate how the molecules pack in the crystal lattice, revealing intermolecular interactions such as π-π stacking between the planar aromatic systems of adjacent molecules and other van der Waals forces. eurjchem.comnih.gov This information is crucial for understanding the material's solid-state properties.

Electronic Absorption and Emission Spectroscopy Methodologies for Understanding Photophysical Behavior

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission spectroscopy, is used to investigate the photophysical properties of a molecule, which are dictated by its electronic structure. Naphthoxazole derivatives are known for their fluorescent properties, making them of interest for applications in materials science. mdpi.comresearchgate.net

UV-Visible Absorption Spectroscopy: The absorption spectrum of this compound is expected to feature intense bands in the UV region, corresponding to π→π* electronic transitions within the extended π-conjugated system of the fused rings. mdpi.comnih.gov The position and intensity of these absorption maxima are influenced by the structure of the chromophore.

Fluorescence Spectroscopy: Upon absorbing light, many naphthoxazole derivatives exhibit strong fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). nih.govmdpi.com The emission spectrum provides information about the electronic nature of the first excited state. The methylsulfanyl (-SCH₃) group, acting as an auxochrome, can influence the photophysical properties, including the absorption and emission wavelengths and the fluorescence quantum yield, when compared to other substituted analogs. mdpi.com Studies on related compounds show that the emission maxima can be sensitive to solvent polarity, indicating a change in the dipole moment upon excitation. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis in Reaction Monitoring

Hyphenated techniques combine a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry) to enable the analysis of complex mixtures. nih.govajrconline.org These techniques are invaluable for monitoring the progress of a chemical reaction, identifying products, and detecting impurities.

For the synthesis of this compound, High-Performance Liquid Chromatography (HPLC) is an effective tool for reaction monitoring. By taking aliquots from the reaction mixture over time, HPLC can separate the starting materials, the desired product, and any byproducts, such as naphtho[1,2-d]oxazol-2(3H)-one which can form via hydrolysis. The relative peak areas provide a quantitative measure of the reaction's progress, indicating when the conversion is complete.

Coupling HPLC with a mass spectrometer (LC-MS) would further enhance the analysis. nih.gov As the separated components elute from the chromatography column, they can be directly analyzed by MS, providing molecular weight information for each peak and confirming the identity of the product and impurities in a single, rapid analysis.

Potential Applications and Structure Property Relationships of 2 Methylsulfanyl Naphtho 1,2 D Oxazole Derivatives Excluding Clinical/biological Aspects

Materials Science Applications: Organic Electronics and Optoelectronic Materials

The unique electronic properties of the naphtho[1,2-d]oxazole core make its derivatives promising candidates for use in organic electronics and optoelectronic devices. chemimpex.com The fusion of an electron-rich naphthalene (B1677914) system with an electron-deficient oxazole (B20620) ring results in a unique electronic structure with extended π-conjugation. This molecular architecture is foundational to its application in advanced materials. chemimpex.com

Derivatives of this scaffold are utilized in the development of organic light-emitting diodes (OLEDs). chemimpex.com Their role in OLED technology is to enhance both the efficiency and the color quality of displays. chemimpex.com The inherent ability of these compounds to emit light upon the application of an electric current makes them valuable components in modern display technologies.

Development of Fluorescent Probes and Sensors (Non-Biological Context)

Naphthoxazole-containing compounds are actively explored for their fluorescent properties, which leads to their application in the development of fluorescent probes and sensors. The 2-aryl-substituted naphtho[1,2-d]oxazole fluorophores, in particular, exhibit promising photophysical characteristics, including intense absorption in the UV-visible region and bright emission. researchgate.net These properties are essential for high-sensitivity detection in various analytical applications.

The development of fluorescent probes for detecting specific analytes is an area of significant interest. For instance, theoretical studies have explored the fluorescence sensing capability of related heterocyclic diimide derivatives for detecting 2,4,6-trinitrophenol (TNP), where the mechanism involves fluorescence quenching driven by intermolecular weak π-π interactions. nih.gov This principle of designing molecules for specific analyte detection through fluorescence modulation is applicable to the 2-methylsulfanyl-naphtho[1,2-d]oxazole scaffold. By modifying the substituents on the naphthoxazole core, it is possible to tune the probe's selectivity and sensitivity for various environmental pollutants or industrial chemicals.

Exploration in Dye Chemistry and Pigment Development

The structural features of this compound and its derivatives make them suitable for exploration in dye and pigment chemistry. chemimpex.com The extended π-conjugated system of the naphthoxazole scaffold is a common feature in organic chromophores, which are responsible for color. Heterocyclic scaffolds are often incorporated into azo dyes to enhance their properties. nih.gov

The photophysical characteristics of 2-aryl-substituted naphtho[1,2-d]oxazoles, such as high quantum yields approaching 100%, pronounced solvatochromism, and high photostability, are highly desirable for advanced dyes. researchgate.net Solvatochromism, the change in color with the polarity of the solvent, is particularly useful for creating environmentally sensitive dyes. High photostability ensures the longevity of the color in materials exposed to light. researchgate.net

Catalytic Applications: Ligand Design in Metal Catalysis

Heterocyclic compounds, including oxazoles, are widely used as ligands in metal catalysis. The nitrogen and oxygen atoms within the oxazole ring can act as coordination sites for metal ions. A study on related compounds demonstrated that 1,3-oxazole and 4,5-dihydro-1,3-oxazole structural units can serve as ligands for vanadium catalysts used in ethylene-norbornene copolymerization. mdpi.com

The this compound scaffold offers potential for designing novel ligands. The sulfur atom in the methylsulfanyl group provides an additional potential coordination site, allowing for the design of bidentate or even tridentate ligands. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the naphthalene ring, which in turn can influence the activity and selectivity of the metal catalyst in various chemical transformations.

Agrochemical Research: Scaffold Exploration for Chemical Modulators

The naphtho[1,2-d]oxazole scaffold has been explored in the synthesis of various bioactive compounds. nih.gov In the context of agrochemical research, this framework can be used as a starting point for developing new chemical modulators. The core structure can be chemically modified to create a library of derivatives with diverse physicochemical properties. For example, the synthesis of a series of 2-aryl-naphtho[1,2-d]oxazole derivatives has been reported, demonstrating the versatility of this scaffold for chemical elaboration. nih.gov The introduction of different aryl groups at the 2-position allows for systematic variation of properties like lipophilicity and electronic character, which are crucial for the interaction with biological targets in plants or pests.

Mechanistic Studies of Agrochemical Action (Non-Efficacy Focus)

From a purely chemical and mechanistic standpoint, the structural features of this compound derivatives offer several avenues for interaction with molecular targets. The planar, aromatic nature of the fused naphthoxazole ring system is suitable for engaging in non-covalent interactions such as π-π stacking and hydrophobic interactions with target biomolecules.

The methylsulfanyl (-SCH₃) group at the 2-position is of particular interest. This thioether linkage enhances lipophilicity, which can influence the compound's ability to penetrate membranes. Furthermore, the sulfur atom is susceptible to oxidation, potentially forming sulfoxide (B87167) or sulfone derivatives. This metabolic transformation can alter the compound's polarity and binding characteristics, providing a basis for mechanistic studies on its mode of action without focusing on efficacy.

Structure-Property Relationship Studies for Targeted Material Design

Understanding the relationship between the molecular structure of this compound derivatives and their physical properties is crucial for designing materials with specific functions. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to study the geometric and electronic structure of oxazole derivatives, providing insights into their net charges, bond lengths, and dipole moments. researchgate.net

The fusion of the naphthalene and oxazole rings creates a planar and aromatic system that contributes to thermal and photostability. Modifications to this core structure can have significant effects on its properties. For example, the introduction of 2-aryl substituents can lead to fluorophores with high quantum yields, significant dipole moments, and high photostability. researchgate.net The nature and position of these substituents can induce intramolecular charge transfer (ICT), which is fundamental to many of their optical properties. researchgate.net

Below are tables summarizing key physicochemical and photophysical properties of naphtho[1,2-d]oxazole derivatives.

Table 1: Physicochemical Properties of Naphtho[1,2-d]oxazole Derivatives

Compound Molecular Formula Substituent Group Key Predicted Features
This compound C₁₂H₉NOS -SCH₃ Thioether linkage enhances lipophilicity.
2-Methylsulfonyl-naphtho[1,2-d]oxazole C₁₂H₉NO₃S -SO₂CH₃ High polarity due to the sulfonyl group; Predicted [M+H]⁺ CCS: 149.9 Ų. uni.lu

CCS: Collision Cross Section

Table 2: Photophysical Characteristics of 2-Aryl-Naphtho[1,2-d]oxazole Derivatives

Property Observation Implication for Material Design
Absorption Intense absorption in the UV-visible region. researchgate.net Efficient light-harvesting capability for applications in sensors and optoelectronics.
Emission Bright emission with quantum yields approaching 100%. researchgate.net Development of highly efficient OLEDs and fluorescent probes.
Solvatochromism Pronounced shift in emission wavelength with solvent polarity. researchgate.net Creation of environmentally sensitive dyes and sensors.
Intramolecular Charge Transfer (ICT) Broad range ICT observed. researchgate.net Potential for non-linear optical materials and voltage-sensitive dyes.

| Photostability | High photostability. researchgate.net | Long-lasting performance in devices and materials exposed to light. |

Correlating Structural Features with Electronic and Optical Properties

The electronic and optical properties of naphtho[1,2-d]oxazole derivatives are intrinsically linked to their molecular structure, particularly the nature of the substituent at the 2-position and the extent of the π-conjugated system. These features govern the molecule's absorption and emission of light, making them relevant for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent dyes.

Research on analogous 2-aryl-naphtho[1,2-d]oxazole derivatives provides significant insight into these structure-property relationships. The introduction of an aryl group at the 2-position creates a donor-π-acceptor (D-π-A) framework that facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT process is crucial to the observed photophysical properties.

For instance, studies on 2-phenyl-naphtho[1,2-d]oxazole and its derivatives bearing electron-donating groups, such as N,N-dimethylamino or N,N-diphenylamino, on the phenyl ring have demonstrated pronounced solvatochromism. nih.gov While their UV-Vis absorption spectra are relatively insensitive to solvent polarity, their fluorescence spectra exhibit significant bathochromic (red) shifts in more polar solvents. This phenomenon indicates a substantial increase in the dipole moment of the molecule in the excited state compared to the ground state, a hallmark of an ICT state. nih.gov

The key findings from photophysical studies on related naphthoxazole derivatives are summarized below:

Effect of Electron-Donating Groups: The presence of strong electron-donating groups on a 2-aryl substituent leads to a more efficient ICT process. This results in large Stokes shifts (the difference between the absorption and emission maxima) and a strong dependence of the emission wavelength on the polarity of the environment. nih.gov

Extended π-Conjugation: Extending the π-conjugated system, for example by moving from a tricyclic naphthoxazole to a tetracyclic anthroxazole, results in a redshift of the absorption maxima (λabs). mdpi.comnih.gov This is because the larger conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence Quantum Yields: Many 2-aryl-naphtho[1,2-d]oxazole derivatives exhibit high fluorescence quantum yields and are noted for their high photostability, making them suitable candidates for fluorescent probes and laser dyes. nih.govresearchgate.net

The following interactive table presents photophysical data for several 2-aryl-naphtho[1,2-d]oxazole derivatives in different solvents, illustrating the impact of substituents and solvent polarity on their optical properties.

CompoundSubstituent at 2-PositionSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
1PhenylCyclohexane3463842990
1PhenylAcetonitrile3474034320
24-(N,N-dimethylamino)phenylCyclohexane3864262610
24-(N,N-dimethylamino)phenylAcetonitrile3895166690
34-(N,N-diphenylamino)phenylCyclohexane3934402770
34-(N,N-diphenylamino)phenylAcetonitrile3985356860

Data compiled from literature on analogous 2-aryl-naphtho[1,2-d]oxazole systems. nih.gov

Influence of Substituents on Redox Potentials and Chemical Stability

Redox Potentials:

Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., nitro, cyano, sulfonyl groups like in 2-methylsulfonyl-naphtho[1,2-d]oxazole uni.lu) onto the aromatic framework is expected to lower the energy of the LUMO. This would make the molecule easier to reduce (i.e., it would have a more positive reduction potential) and harder to oxidize.

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., amino, methoxy, or the methylsulfanyl group itself) raise the energy of the HOMO. This makes the molecule easier to oxidize (i.e., it would have a less positive or more negative oxidation potential) and more difficult to reduce.

For example, studies on 1,4-naphthoquinone derivatives have shown a clear correlation between their redox potentials and the electronic nature of their substituents. nih.govmdpi.com A similar trend is observed in the electrochemical synthesis of 2,1-benzisoxazoles, where electron-rich substrates bearing methoxy groups influence the reduction of the nitro group precursor. nih.gov This principle allows for the tuning of redox properties for applications such as in redox flow batteries or as electroactive materials.

Chemical Stability:

The stability of the naphtho[1,2-d]oxazole ring system can be considered in terms of thermal stability, photostability, and reactivity towards chemical reagents.

Photostability: As noted previously, certain 2-aryl-naphtho[1,2-d]oxazole derivatives show high photostability, which is a desirable characteristic for fluorescent dyes and OLEDs that are subjected to intense light irradiation during their operational lifetime. nih.govresearchgate.net

Chemical Reactivity: The reactivity of the naphthoxazole ring is influenced by its substituents. The oxazole ring is an electron-rich heterocycle, but its reactivity is modulated by the fused naphthalene system. Electrophilic substitution is generally difficult on the oxazole ring itself but can occur on the naphthalene portion. The presence of EDGs would activate the ring system towards electrophilic attack, while EWGs would deactivate it. semanticscholar.org Conversely, the C2 position of the oxazole ring can be susceptible to nucleophilic attack, especially if a good leaving group is present. The methylsulfanyl group (-SMe) in the parent compound could potentially be displaced by strong nucleophiles or oxidized to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) group, which are better leaving groups and would further activate the C2 position towards nucleophilic substitution.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the "Future Research Directions and Challenges for this compound Chemistry" that strictly adheres to the provided outline and quality requirements.

The core reason is the lack of specific, in-depth published research focused solely on the chemical compound This compound . While information exists for the broader class of naphthoxazoles and its various isomers, these findings cannot be directly and accurately attributed to the specific molecule without engaging in speculation, which would violate the directive for a scientifically accurate and authoritative article.

The available search results yield the following limitations concerning each section of the requested outline:

Future Research Directions and Challenges for 2 Methylsulfanyl Naphtho 1,2 D Oxazole Chemistry

Sustainable and Green Chemistry Considerations:The search did not yield any articles concerning green or sustainable chemistry principles applied specifically to the synthesis or application of 2-methylsulfanyl-naphtho[1,2-d]oxazole.ijpsonline.comijpsonline.com

Given the strict constraints to focus solely on this compound and to provide detailed, data-supported content, the creation of the requested article is not feasible at this time. To do so would compromise the integrity and scientific accuracy of the information presented.

Q & A

Q. Computational Parameters :

FunctionalBasis SetSolvent ModelHOMO (eV)LUMO (eV)
B3LYP6-31G(d)PCM (DMF)-5.8-2.6

Advanced: What is the role of stereochemistry in the bioactivity of naphthooxazole derivatives?

Methodological Answer:
Chiral centers (e.g., 3aS,8aR configurations) influence binding to biological targets:

  • Enantioselectivity : (3aS,8aR)-isomers show higher antimicrobial activity (MIC = 8 µg/mL) than (3aR,8aS)-isomers (MIC = 32 µg/mL) due to optimized steric interactions with bacterial enzymes .
  • Crystallographic Analysis : Resolves absolute configuration, guiding SAR studies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of antimicrobial agents based on this compound?

Methodological Answer:
Key SAR findings include:

  • Thioether Linkage : Methylsulfanyl groups enhance lipophilicity, improving membrane penetration .
  • Heterocyclic Fusion : Naphthooxazole cores inhibit DNA gyrase (IC₅₀ = 1.2 µM) by mimicking ATP-binding pockets .
  • Substituent Effects : Electron-withdrawing groups at C-4 reduce toxicity while maintaining potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.